molecular formula C19H19Cl2N3O2S B2697789 5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900005-05-2

5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2697789
CAS No.: 900005-05-2
M. Wt: 424.34
InChI Key: RGWKHKFCFBSHEF-UHFFFAOYSA-N
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Description

The compound “5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines and their derivatives are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization processes, or domino reactions . The synthesis of this specific compound might involve similar methods, but the exact synthesis process for this compound is not detailed in the available literature.

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds

A study presented a one-pot synthesis method for creating various heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, through reactions involving thioxo-tetrahydrothieno[2,3-d]pyrimidin, chloroacetic acid, and aldehydes. This synthesis pathway underscores the versatility and chemical reactivity of pyrido[2,3-d]pyrimidine-related structures in generating new ring systems with potential pharmacological activities (A. Abdel-fattah et al., 1998).

Green Chemistry Approach

Another study highlighted the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a green chemistry approach. The process utilized thiourea dioxide in water as a recyclable catalyst, emphasizing the method's environmental benefits, including milder reaction conditions and the use of an inexpensive, recyclable catalyst (Sanny Verma & S. Jain, 2012).

Novel Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone explored their potential as anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-1/2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives (A. Abu‐Hashem et al., 2020).

Structural and Electronic Analysis

The structural and electronic properties of thiopyrimidine derivatives were explored, revealing their significant presence in nature and potential applications in medicine and nonlinear optics. The study provided a comprehensive analysis using density functional theory (DFT) and experimental methods, emphasizing the compounds' nonlinear optical properties and potential for optoelectronic applications (A. Hussain et al., 2020).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of more efficient synthesis methods, and investigation of its potential applications in medicine or other fields .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2S/c1-10(2)12-8-22-17-15(18(25)24(4)19(26)23(17)3)16(12)27-9-11-5-6-13(20)14(21)7-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWKHKFCFBSHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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